(5-Fluoro-2,3-dimethoxyphenyl)methanol

Descripción

Molecular Architecture and Crystallographic Analysis

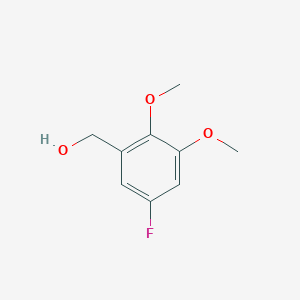

The molecular architecture of (5-Fluoro-2,3-dimethoxyphenyl)methanol consists of a benzene ring substituted with a fluorine atom at the 5-position, methoxy groups at the 2- and 3-positions, and a primary alcohol functionality (-CH2OH) attached to the aromatic system. This substitution pattern creates a molecular framework with the empirical formula C9H11FO3 and a calculated molecular weight of 185.18 grams per mole. The compound exhibits structural similarity to various dimethoxybenzyl alcohol derivatives documented in crystallographic databases.

Crystallographic analysis of related compounds provides insight into the expected structural parameters. The parent 2,3-dimethoxybenzyl alcohol structure has been characterized with molecular formula C9H12O3 and molecular weight 168.19 grams per mole. The introduction of fluorine substitution at the 5-position would be expected to influence the crystal packing and intermolecular interactions through both electronic effects and modified hydrogen bonding patterns. Related fluorinated benzyl alcohols demonstrate varied crystallographic behavior, with compounds such as (5-fluoro-2-methoxyphenyl)methanol (molecular formula C8H9FO2, molecular weight 156.15 grams per mole) providing structural precedent for fluorine incorporation.

The molecular geometry is expected to feature a planar aromatic ring system with the methoxy groups adopting conformations that minimize steric interactions while maximizing electronic stabilization. The fluorine substituent introduces significant electronegativity differences that affect the electron density distribution across the aromatic system. Crystallographic studies of analogous compounds reveal that methoxy groups typically adopt near-planar conformations with the aromatic ring, as observed in related dimethoxyphenyl derivatives.

The crystal packing behavior can be inferred from studies of structural analogues. Compounds bearing similar substitution patterns often exhibit hydrogen bonding networks involving the hydroxyl group of the benzyl alcohol functionality. The presence of multiple methoxy groups provides additional sites for weak intermolecular interactions, while the fluorine atom can participate in halogen bonding interactions that influence the overall crystal structure stability and packing efficiency.

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for this compound through analysis of both proton and carbon spectra. The proton Nuclear Magnetic Resonance spectrum would be expected to exhibit characteristic patterns based on the substitution pattern and electronic environment. Related compound 2,3-dimethoxybenzyl alcohol shows diagnostic signals in chloroform-d at approximately 7.02, 6.92, and 6.87 parts per million for the aromatic protons, with the benzylic methylene appearing at 4.68 parts per million and methoxy groups at 3.866 and 3.85 parts per million.

The incorporation of fluorine at the 5-position would significantly alter the aromatic region splitting patterns due to coupling with the fluorine nucleus. Fluorine Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation, with the fluorine resonance appearing in a characteristic chemical shift range typical of aromatic fluorine substituents. The fluorine coupling to adjacent carbon and hydrogen nuclei would create distinctive splitting patterns that serve as fingerprint identifications for the compound.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the aromatic carbon framework with characteristic chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy substituents. The methoxy carbon signals would appear in the typical range around 55-60 parts per million, while the aromatic carbons would show chemical shifts reflecting the electronic effects of the various substituents. The benzylic carbon would appear as a characteristic signal distinct from the aromatic region.

Fourier Transform Infrared spectroscopy would exhibit characteristic absorption bands corresponding to the various functional groups present. The hydroxyl group would produce a broad absorption band in the 3200-3600 reciprocal centimeter range, while the aromatic carbon-carbon stretching vibrations would appear around 1600-1500 reciprocal centimeters. The methoxy groups would contribute characteristic carbon-oxygen stretching absorptions, and the carbon-fluorine bond would produce a strong absorption typically observed in the 1000-1300 reciprocal centimeter region.

Mass spectrometry analysis would provide molecular ion confirmation and characteristic fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 185 for the protonated molecular ion [M+H]+. Characteristic fragmentation would likely involve loss of the hydroxymethyl group (mass loss of 31) and sequential loss of methoxy groups (mass loss of 31 each), patterns commonly observed in benzyl alcohol derivatives.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound can be estimated based on the well-characterized behavior of structural analogues. The parent compound 2,3-dimethoxybenzyl alcohol exhibits a melting point range of 47-52 degrees Celsius, providing a baseline for comparison. The introduction of fluorine substitution typically affects melting point behavior through modified crystal packing and intermolecular interactions.

Related dimethoxybenzyl alcohol derivatives demonstrate varying thermal behavior depending on substitution patterns. The 2,5-dimethoxybenzyl alcohol isomer shows a melting point of 45-48 degrees Celsius with a boiling point of 122-125 degrees Celsius at reduced pressure. These values suggest that the fluorinated analogue would exhibit similar thermal stability with potential modifications due to the electronic effects of fluorine substitution.

The compound is expected to exist as a solid at room temperature based on the thermal properties of structural analogues. Storage recommendations for related compounds typically specify refrigerated conditions (0-10 degrees Celsius) to maintain stability, suggesting that this compound would benefit from similar storage protocols.

Phase behavior analysis indicates that the compound would likely exhibit typical organic solid characteristics with defined crystalline phases. The presence of multiple polar functional groups (hydroxyl, methoxy, and fluorine) would contribute to intermolecular hydrogen bonding and dipole-dipole interactions that stabilize the solid phase. Sublimation behavior would be expected at elevated temperatures under reduced pressure, following patterns observed for related benzyl alcohol derivatives.

Thermal decomposition pathways would likely involve initial loss of the hydroxymethyl functionality, followed by demethylation reactions and eventual aromatic ring degradation. The fluorine substituent would be expected to enhance thermal stability compared to the non-fluorinated parent compound due to the strength of the carbon-fluorine bond.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound can be predicted based on the behavior of structural analogues and the compound's functional group profile. The presence of multiple polar substituents (hydroxyl, two methoxy groups, and fluorine) would be expected to enhance solubility in polar protic solvents while maintaining moderate solubility in polar aprotic systems.

Related compound 2,5-dimethoxybenzyl alcohol demonstrates solubility in chloroform and methanol, indicating that similar solvents would be appropriate for this compound. The hydrogen bonding capability of the hydroxyl group combined with the polar character of the methoxy and fluorine substituents would facilitate dissolution in alcoholic solvents and other hydrogen bond accepting media.

Partition coefficient behavior can be estimated from related structures. Studies of substituted phenylcyclopropylamines with similar substitution patterns show log D values ranging from 0.58 to 3.13 depending on the specific substituent combinations. The 2,3-dimethoxy substitution pattern in that study yielded a log D value of 0.58, indicating relatively low lipophilicity. The addition of fluorine to this framework would be expected to increase lipophilicity moderately while maintaining the overall polar character.

Water solubility would be enhanced by the multiple polar functional groups, though the aromatic nature of the compound would limit absolute solubility values. The compound would likely exhibit pH-dependent solubility behavior due to the potential for hydrogen bonding interactions and the weak acidic character of the hydroxyl group. Buffer systems and ionic strength would influence the observed solubility and partition behavior in biological or analytical applications.

The predicted partition coefficient profile suggests that the compound would exhibit moderate to good bioavailability characteristics if used in pharmaceutical applications, with the polar substituents providing appropriate aqueous solubility while the aromatic core maintains membrane permeability. This balance of hydrophilic and lipophilic character is consistent with drug-like property profiles observed for related benzyl alcohol derivatives.

Propiedades

IUPAC Name |

(5-fluoro-2,3-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQSDTPEPFXCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743145 | |

| Record name | (5-Fluoro-2,3-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378794-80-9 | |

| Record name | (5-Fluoro-2,3-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material and Methoxylation

- The precursor often used is a fluorinated phenol or benzofuran derivative, such as 3-bromo-4-fluorophenol or fluorobenzofuran intermediates.

- Methoxylation at the 2 and 3 positions is achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate in dry solvents (e.g., DMF) at elevated temperatures (~100 °C). This step ensures the introduction of methoxy groups with high yields (71-96%) and good selectivity.

Catalytic and Protective Group Strategies

- Protection of amino or hydroxyl groups during intermediate steps is achieved using carbamate protecting groups (e.g., tert-butyl carbamate) to prevent side reactions.

- Catalytic hydrogenation or reduction steps are employed to convert nitrile intermediates to amines or alcohols, often in the presence of palladium catalysts such as Pd(PPh3)4.

- Cyclization reactions using polyphosphoric acid (PPA) facilitate ring closure when benzofuran intermediates are involved.

Representative Preparation Method (Based on Patent US20220298129A1)

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Starting from 3-bromo-4-fluorophenol, react with 2-bromo-1,1-diethoxyethane to form 2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene | Reflux conditions, solvent not specified | Intermediate A5.1 |

| 2 | Cyclization with polyphosphoric acid to obtain 4-bromo-5-fluorobenzofuran and regioisomer | PPA, elevated temperature | Intermediates A5.2a and A5.2b |

| 3 | Cyanation using Zn(CN)2 and Pd(PPh3)4 catalyst to yield 5-fluorobenzofuran-4-carbonitrile | Pd-catalyst, inert atmosphere | Intermediate A5.3 |

| 4 | Simultaneous hydrogenation and amino protection to form tert-butyl ((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl) carbamate | Hydrogen gas, Pd catalyst, protecting group reagent | Intermediate A5.4 |

| 5 | Deprotection to obtain (5-fluoro-2,3-dihydrobenzofuran-4-yl)methylamine | Acid/base treatment | Final amine product A5 |

This approach is adaptable for preparing the methanol analog by modifying the final functional group transformations.

Alternative Synthetic Approach Using Organolithium and Formaldehyde (Based on CN102731269B)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation of tetrafluorobenzyl alcohol with hydrogen halide | Hydrogen chloride or bromide, 40–120 °C, 2–20 h | 3-halomethyl tetrafluorobenzene |

| 2 | Methoxylation in methanol under basic conditions | Inorganic alkali (e.g., NaOH, KOH), 0–65 °C, 1–20 h | 3-methoxymethyl tetrafluorobenzene |

| 3 | Lithiation and reaction with formaldehyde gas | Organolithium reagent, 0 to -78 °C, 0.5–5 h; formaldehyde gas, 0.5–5 h | 4-methoxymethyl tetrafluorobenzyl alcohol |

This sequence highlights the use of organolithium reagents and formaldehyde gas for benzyl alcohol formation with high selectivity and purity.

Experimental Data Summary

Research Findings and Considerations

- The regioselectivity of methoxylation is critical to obtain the 2,3-dimethoxy substitution pattern without over- or under-substitution.

- Use of organolithium reagents requires careful control of temperature and moisture exclusion to prevent side reactions and ensure high yield.

- Protective groups facilitate multi-step synthesis by preventing unwanted reactions on amino or hydroxyl groups, improving overall yield and purity.

- Catalytic hydrogenation steps are effective for converting nitriles to amines or reducing intermediates but require optimization to avoid over-reduction or dehalogenation.

- The choice of solvents (e.g., DMF, THF, ethyl acetate) and bases (e.g., K2CO3, NaOH) influences reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

(5-Fluoro-2,3-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the fluorine or methoxy groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a base.

Major Products Formed

Oxidation: 5-Fluoro-2,3-dimethoxybenzaldehyde or 5-fluoro-2,3-dimethoxybenzoic acid.

Reduction: 2,3-dimethoxyphenylmethanol or 5-fluoro-2,3-dimethoxyphenylmethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(5-Fluoro-2,3-dimethoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of (5-Fluoro-2,3-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The methoxy groups can also play a role in modulating the compound’s solubility and bioavailability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (5-Fluoro-2,3-dimethoxyphenyl)methanol, highlighting substituent variations, molecular properties, and applications:

Structural and Functional Analysis

Substituent Effects on Reactivity and Physicochemical Properties

- Fluorine vs. Bromine, being bulkier, may hinder steric access in catalytic reactions but provides a handle for cross-coupling (e.g., Suzuki-Miyaura reactions) .

- Amino vs. Methoxy Groups: The 5-amino analog introduces a nucleophilic NH₂ group, enabling condensation or diazotization reactions absent in the fluorinated counterpart. However, the amino group reduces lipophilicity, impacting membrane permeability .

- Methoxylated Flavones: These larger polyaromatic systems demonstrate how multiple methoxy groups enhance solubility in organic solvents (e.g., methanol) and modulate antioxidant activity. In contrast, this compound’s simpler structure favors synthetic scalability .

Actividad Biológica

(5-Fluoro-2,3-dimethoxyphenyl)methanol is a compound of interest due to its unique structural features, including fluorine and methoxy substitutions. These modifications can significantly influence its biological activity, making it a valuable candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's structure can be represented as follows:

- Molecular Weight : 200.21 g/mol

- Chemical Structure : Contains a fluorine atom and two methoxy groups on a phenyl ring, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : The fluorine atom increases binding affinity to certain enzymes, potentially modulating their activity.

- Receptor Interaction : The methoxy groups may enhance solubility and bioavailability, facilitating interaction with specific receptors involved in various metabolic pathways .

Biological Activity Data

Case Studies

- Cytotoxicity Against L1210 Cells : A study evaluated the cytotoxic effects of various derivatives of this compound against L1210 mouse leukemia cells. The results indicated that all tested compounds exhibited significant growth inhibition, with IC50 values in the low nanomolar range. This suggests a promising potential for further development in cancer therapy .

- Topoisomerase II Inhibition : Research involving dynamic docking and biochemical characterization demonstrated that compounds similar to this compound showed promising inhibitory effects on topoisomerase II. The modifications enhanced their binding affinity, which is crucial for their antitumor activity .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Activity Type | IC50 Value |

|---|---|---|

| (5-Fluoro-2,3-dimethoxyphenyl)ethanol | Enzyme inhibition | Not specified |

| (5-Fluoro-2,3-dimethoxyphenyl)acetone | Cytotoxicity | Not specified |

| (5-Fluoro-2,3-dimethoxyphenyl)amine | Receptor interaction | Not specified |

The unique substitution pattern of this compound contributes to its distinct biological properties compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for (5-Fluoro-2,3-dimethoxyphenyl)methanol?

A common approach involves multi-step functionalization of a fluorinated aromatic precursor. For example:

Fluorination and methoxylation : Start with a phenol derivative, introduce fluorine via electrophilic substitution, followed by methoxy group installation using methylating agents like methyl iodide under basic conditions .

Hydroxymethylation : Reduce a carbonyl group (e.g., aldehyde or ketone) on the aromatic ring using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-reduction or side reactions.

Q. How can researchers characterize this compound?

Key methods include:

- NMR spectroscopy : Confirm the presence of fluorine (¹⁹F NMR), methoxy groups (³¹.5–3.5 ppm in ¹H NMR), and hydroxymethyl protons (4.5–5.0 ppm) .

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C₉H₁₁FO₃: calc. 186.07 g/mol) and fragmentation patterns .

- Melting point analysis : Compare experimental values (hypothetical range: 80–85°C) with literature data for purity assessment .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved?

Solubility discrepancies often arise from:

- Polymorphism : Crystalline vs. amorphous forms. Characterize via X-ray diffraction (XRD) .

- Solvent purity : Use HPLC-grade solvents (e.g., methanol, DMSO) for reproducibility. Refer to protocols for fluorinated phenols in , where solubility in methanol is documented .

Mitigation : Perform solubility tests under controlled humidity and temperature.

Q. What strategies improve the stability of this compound during storage?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as fluorinated aromatics are prone to UV-induced reactions .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy groups .

- Stability assays : Monitor degradation via LC-MS over 6–12 months under varying conditions .

Q. How can researchers address low yields in the oxidation of this compound to its carboxylic acid derivative?

- Catalyst optimization : Use TEMPO/NaOCl or pyridinium chlorochromate (PCC) for controlled oxidation .

- Solvent effects : Polar aprotic solvents (e.g., acetone) enhance reaction efficiency compared to non-polar media .

- Side-product analysis : Identify byproducts (e.g., over-oxidized quinones) via GC-MS and adjust stoichiometry .

Key Methodological Considerations

- Stereochemical analysis : Despite no chiral centers, confirm conformational stability via dynamic NMR or computational modeling (e.g., DFT) .

- Scale-up challenges : Optimize column chromatography (silica gel, ethyl acetate/hexane) for gram-scale purification .

Contradictions and Limitations

- Fluorine positional effects : notes that fluorine substitution patterns (e.g., 2,3-difluoro vs. 5-fluoro) drastically alter reactivity. Validate synthetic routes with isotopic labeling if needed .

- Conflicting melting points : Cross-reference with analogs in and to establish expected ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.